3-(1,1-Difluoroethyl)morpholine
Description
3-(1,1-Difluoroethyl)morpholine (C₆H₁₁F₂NO, molecular weight: 151.16 g/mol) is a fluorinated derivative of morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. The compound features a 1,1-difluoroethyl substituent at the 3-position of the morpholine ring (Figure 1). Fluorination at the ethyl group introduces significant steric and electronic effects, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(7,8)5-4-10-3-2-9-5/h5,9H,2-4H2,1H3 |
InChI Key |
IUILFMGWOMMQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COCCN1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)morpholine typically involves the reaction of morpholine with 1,1-difluoroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the morpholine nitrogen.
Industrial Production Methods: Industrial production of 3-(1,1-Difluoroethyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-Difluoroethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the difluoroethyl group, yielding morpholine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as alkylated morpholine derivatives.
Oxidation: N-oxides of 3-(1,1-Difluoroethyl)morpholine.
Reduction: Morpholine and other reduced derivatives.
Scientific Research Applications
3-(1,1-Difluoroethyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)morpholine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Amorolfine HCl (CAS 78613-35-1)
Amorolfine HCl, a clinically used antifungal agent, shares the morpholine core but differs in substituents. Its structure includes a bulky 4-tert-pentylphenyl group and methylpropyl chain (C₂₁H₃₅NO, MW: 317.51 g/mol). The difluoroethyl group in 3-(1,1-Difluoroethyl)morpholine is smaller, reducing lipophilicity (logP ~1.2 vs. Amorolfine’s antifungal activity relies on inhibition of ergosterol synthesis, while the fluorinated analog’s smaller size may favor different target interactions .
| Property | 3-(1,1-Difluoroethyl)morpholine | Amorolfine HCl |
|---|---|---|
| Molecular Formula | C₆H₁₁F₂NO | C₂₁H₃₅NO |
| Molecular Weight (g/mol) | 151.16 | 317.51 |
| Key Substituents | 1,1-Difluoroethyl | 4-tert-Pentylphenyl |
| LogP (Predicted) | ~1.2 | ~5.5 |
| Biological Activity | Underexplored | Antifungal (Ergosterol Inhibition) |
Morpholino-Pyrazolo[3,4-d]pyrimidine Derivatives
A compound from (Example 37) integrates morpholine into a pyrazolo[3,4-d]pyrimidine scaffold. The morpholine oxygen participates in hydrogen bonding, while fluorinated aryl groups enhance target affinity. In contrast, 3-(1,1-Difluoroethyl)morpholine’s difluoroethyl group may induce torsional effects, altering ring conformation and binding kinetics .
Non-Morpholine Fluorinated Heterocycles
3-(1,1-Difluoroethyl)-1-(propan-2-yl)-1H-pyrazole (CAS 2060046-65-1)
This pyrazole derivative (C₈H₁₂F₂N₂, MW: 174.19 g/mol) shares the 1,1-difluoroethyl motif. The difluoroethyl group in both compounds likely increases metabolic stability, but the morpholine derivative’s polarity may improve solubility .
γ,γ-Difluoro-ε-caprolactone ()
A cyclic ester with geminal difluoro groups, this compound exhibits conformational rigidity due to fluorine’s electronegativity. Similarly, 3-(1,1-Difluoroethyl)morpholine’s difluoroethyl group may restrict rotational freedom, impacting its binding to biological targets .
Electronic and Conformational Effects of Fluorine
The 1,1-difluoroethyl group exerts strong electron-withdrawing effects via C-F bonds, reducing electron density on the morpholine ring. This contrasts with non-fluorinated ethylmorpholine derivatives, which exhibit higher basicity at the nitrogen. Fluorine’s steric bulk also influences ring puckering, as seen in NMR studies of difluoro-cyclohexane analogs .
Patent and Industrial Relevance
3-(1,1-Difluoroethyl)morpholine is cited in one patent (), suggesting interest in its use as a building block for kinase inhibitors or GPCR modulators.
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